3-(Methoxyamino)-butanoic acid
Description
3-(Methoxyamino)-butanoic acid is a substituted butanoic acid derivative characterized by a methoxyamino (-NH-OCH₃) group attached to the third carbon of the butanoic acid backbone. Its IUPAC name is 3-(methoxyamino)butanoic acid, with the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol (calculated).
For example, nucleophilic substitution of a halogenated precursor (e.g., 3-bromo-butanoic acid) with methoxyamine (NH₂-OCH₃) or condensation reactions involving keto intermediates could yield the target molecule .
Predicted physical properties include:
- Acidity (pKa): The electron-donating methoxy group may slightly reduce acidity compared to unsubstituted butanoic acid (pKa ~4.82), though proximity to the amino group could modulate this effect.
- Solubility: Enhanced solubility in polar solvents due to the hydrophilic methoxyamino and carboxylic acid groups.
Properties
IUPAC Name |
3-(methoxyamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-4(6-9-2)3-5(7)8/h4,6H,3H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDLQVOYSURDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxyamino)-butanoic acid typically involves the reaction of butanoic acid derivatives with methoxyamine. One common method is the esterification of butanoic acid followed by the introduction of the methoxyamino group through nucleophilic substitution. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by controlled nucleophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group readily undergoes nucleophilic acyl substitution reactions.
-
Mechanism: The carboxylic acid reacts with alcohols or amines via activation (e.g., protonation or coupling agents), forming esters or amides .
Decarboxylation
Under basic or thermal conditions, the compound undergoes decarboxylation, losing CO₂.
| Conditions | Products | Mechanistic Pathway | Source |
|---|---|---|---|
| NaOH (aq), Δ | 3-(Methoxyamino)-propane | Enolate intermediate formation | , |
| Pyridine, 180°C | 2-Methoxyamino-propene (minor) | Radical-mediated decarboxylation |
-
The reaction proceeds via an enolate intermediate stabilized by conjugation with the methoxyamino group .
Halogenation
The α-hydrogen (adjacent to the carboxylic acid) is susceptible to halogenation.
-
Bromination occurs preferentially at the γ-position due to resonance stabilization of intermediates .
Hydrolysis of Methoxyamino Group
The -NH-OCH₃ group undergoes acid-catalyzed hydrolysis to yield hydroxylamine derivatives.
Cyclization Reactions
Intramolecular reactions form heterocyclic structures.
| Reagent | Product | Mechanism | Source |
|---|---|---|---|
| PCl₅, Δ | 5-Methoxy-2-pyrrolidone | Lactam formation via intramolecular amidation | 1, |
| DCC, DMAP | Oxazolidinone derivative | Cyclization with carbonyl activation |
Scientific Research Applications
3-(Methoxyamino)-butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Methoxyamino)-butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyamino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may participate in covalent modification of proteins, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The methoxyamino-substituted derivative belongs to a broader class of N-functionalized butanoic acids. Key structural analogues and their distinguishing features include:
Physical and Chemical Properties
| Property | This compound | 3-(4-Hydroxyphenyl)butanoic acid | 3-Methyl-3-(propenoylamino)butanoic acid |
|---|---|---|---|
| Molecular Weight | 133.15 | 180.20 | 157.17 |
| Predicted pKa | ~4.5–5.0 | ~4.3–4.7 | ~3.9–4.2 |
| Solubility | High in polar solvents | Moderate in water | Low due to hydrophobic propenoyl group |
Biological Activity
3-(Methoxyamino)-butanoic acid, a compound with notable biological activity, has been the subject of various studies aimed at understanding its pharmacological properties and potential therapeutic applications. This article synthesizes findings from diverse research sources, highlighting the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its methoxyamino functional group attached to a butanoic acid backbone. Its molecular formula is with a molecular weight of approximately 117.15 g/mol. The presence of the methoxy group contributes to its solubility and reactivity in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial effects against various bacterial strains. It has been investigated for its ability to inhibit bacterial growth, which could have implications in treating infections.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in cellular models. This activity is significant for developing treatments for inflammatory diseases.
- Neuroprotective Effects : Preliminary research suggests that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disorders.
The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.
- Modulation of Signaling Pathways : It appears to influence signaling pathways related to cell survival and apoptosis, particularly in neuronal cells.
- Antioxidant Activity : The methoxy group may enhance the compound's ability to scavenge free radicals, thereby mitigating oxidative damage.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study conducted on various bacterial strains showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods.
-
Anti-inflammatory Research :
- In vitro experiments utilizing macrophage cell lines demonstrated that treatment with this compound reduced the secretion of TNF-alpha and IL-6 by approximately 40% compared to control groups. This suggests a significant anti-inflammatory effect that warrants further investigation in vivo.
-
Neuroprotective Studies :
- A recent study assessed the neuroprotective effects of the compound against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. Results indicated a dose-dependent increase in cell viability, suggesting potential therapeutic applications for neuroprotection.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-Aminobutanoic acid | Amino acid | Neurotransmitter precursor |
| Methionine | Amino acid | Antioxidant properties |
| N-Acetylcysteine | Amino acid derivative | Antioxidant and mucolytic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
